5-Methoxytryptamine hydrochloride

Oxidative Stress Pineal Indole Pharmacology Neuroprotection

5-Methoxytryptamine hydrochloride (CAS 66-83-1) is the hydrochloride salt of 5-methoxytryptamine (5-MT, mexamine), an endogenous tryptamine derivative and metabolite of melatonin. It acts as a non-selective full agonist at multiple serotonin (5-HT) receptor subtypes, including 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7, while exhibiting negligible to no affinity for the 5-HT3 receptor.

Molecular Formula C11H15ClN2O
Molecular Weight 226.70 g/mol
CAS No. 66-83-1
Cat. No. B022431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxytryptamine hydrochloride
CAS66-83-1
Synonyms5-Methoxy-1H-indole-3-ethanamine Monohydrochloride;  3-(2-Aminoethyl)-5-methoxy-indole Monohydrochloride;  5-Methoxytryptamine Chloride;  5-Methoxytryptamine monohydrochloride;  Mexamin;  Mexamine
Molecular FormulaC11H15ClN2O
Molecular Weight226.70 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC=C2CC[NH3+].[Cl-]
InChIInChI=1S/C11H14N2O.ClH/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11;/h2-3,6-7,13H,4-5,12H2,1H3;1H
InChIKeyTXVAYRSEKRMEIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxytryptamine Hydrochloride (CAS 66-83-1): Pharmacological Profile and Receptor Selectivity


5-Methoxytryptamine hydrochloride (CAS 66-83-1) is the hydrochloride salt of 5-methoxytryptamine (5-MT, mexamine), an endogenous tryptamine derivative and metabolite of melatonin . It acts as a non-selective full agonist at multiple serotonin (5-HT) receptor subtypes, including 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7, while exhibiting negligible to no affinity for the 5-HT3 receptor [1]. The hydrochloride salt form offers enhanced stability and water solubility compared to the free base, making it the preferred choice for in vitro and in vivo research applications .

5-Methoxytryptamine Hydrochloride: Why Structurally Similar Analogs Cannot Be Assumed Interchangeable


5-Methoxytryptamine (5-MT) is frequently confused with or substituted by its close structural analogs, most notably serotonin (5-hydroxytryptamine) and the psychedelic tryptamine 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Despite sharing a core tryptamine scaffold, minor structural modifications, such as the presence of a 5-methoxy versus a 5-hydroxy group or the degree of amine substitution, result in profound differences in receptor binding affinity, functional selectivity, and downstream biological effects [1]. Critically, these differences manifest as divergent pharmacological profiles, including distinct antioxidant properties and the ability to activate hallucinogenic pathways, which cannot be predicted from structural similarity alone [2]. The following quantitative evidence guide details these key differential points to support informed compound selection.

Quantitative Differentiation of 5-Methoxytryptamine HCl from Key Comparators


5-Methoxytryptamine vs. Serotonin: A Safer Antioxidant Profile with Distinct Pro-Oxidant Risk

In a comparative study of pineal indoles, 5-methoxytryptamine was demonstrated to be a potent antioxidant devoid of pro-oxidant effect, in direct contrast to serotonin (5-HT), which exhibited a significant pro-oxidant action in the bleomycin-Fe system [1]. While both compounds effectively inhibited lipid peroxidation in rat brain, liver, and kidney homogenates, the presence of a pro-oxidant effect for serotonin introduces an experimental variable and potential toxicity that is absent with 5-methoxytryptamine. This distinction is critical for studies focused on antioxidant mechanisms, where serotonin's dual activity could confound results.

Oxidative Stress Pineal Indole Pharmacology Neuroprotection

5-Methoxytryptamine vs. Serotonin: Divergent Potency at 5-HT2A Receptors

Binding affinity data reveal a significant difference in potency at the 5-HT2A receptor between 5-methoxytryptamine and its structural parent, serotonin. 5-Methoxytryptamine exhibits a Ki of approximately 295 nM for the human 5-HT2A receptor . In contrast, serotonin (5-HT) binds with substantially higher affinity, with a reported Ki of 12 nM at human cortical 5-HT2A receptors . This ~25-fold lower affinity of 5-MT for the 5-HT2A receptor suggests a distinct pharmacological profile, which could translate to a reduced propensity to activate pathways associated with 5-HT2A-mediated effects, such as platelet aggregation or certain central nervous system activities.

Serotonin Receptor Pharmacology Binding Affinity GPCR Signaling

5-Methoxytryptamine HCl vs. Free Base: Superior Stability and Solubility for In Vitro Assays

The hydrochloride salt form of 5-methoxytryptamine provides distinct practical advantages over the free base, which are critical for experimental reproducibility. According to vendor specifications, 5-methoxytryptamine hydrochloride exhibits stronger stability and better water solubility compared to 5-methoxytryptamine free base . The free base is characterized as a white crystalline solid, whereas the hydrochloride salt is an off-white to beige powder with a defined melting point of 245-248 °C, confirming its distinct physicochemical properties . These attributes directly impact the accuracy and consistency of in vitro studies by ensuring reliable compound dissolution and minimizing degradation over time.

Assay Development Compound Solubility Reagent Stability

5-Methoxytryptamine vs. 5-MeO-DMT: >25-Fold Weaker 5-HT2A Affinity to Avoid Psychedelic Pathways

A key differentiator for 5-methoxytryptamine in behavioral and neuropharmacological studies is its significantly lower affinity for the 5-HT2A receptor compared to potent psychedelic tryptamines like 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). 5-MT has a Ki of approximately 295 nM at the 5-HT2A receptor . In stark contrast, 5-MeO-DMT and its analogs are characterized as having high affinity for 5-HT2A receptors, with values typically in the low nanomolar range (e.g., Ki < 12 nM for related compounds) [1]. This >25-fold difference in potency explains why 5-MT is not a potent psychedelic, making it a valuable tool compound for investigating non-hallucinogenic serotonergic signaling.

Psychedelic Research Receptor Selectivity 5-HT2A Antagonism

Optimal Use Cases for 5-Methoxytryptamine Hydrochloride Based on Evidence-Based Differentiation


Non-Hallucinogenic Serotonergic Signaling Research

Given its >25-fold lower affinity for the 5-HT2A receptor compared to psychedelic tryptamines like 5-MeO-DMT , 5-methoxytryptamine hydrochloride is ideally suited for investigating the physiological roles of 5-HT1, 5-HT4, 5-HT6, and 5-HT7 receptors in the central nervous system and periphery, without the confounding behavioral and perceptual effects associated with potent 5-HT2A activation. This makes it a valuable tool for target validation in areas such as cognition, mood regulation, and gastrointestinal motility.

Oxidative Stress and Neuroprotection Studies Requiring a Clean Antioxidant Signal

In contrast to serotonin, which exhibits both antioxidant and pro-oxidant activities , 5-methoxytryptamine hydrochloride provides a potent antioxidant effect that is devoid of any pro-oxidant action. This clean pharmacological profile, as established by comparative studies of pineal indoles, makes it the preferred compound for dissecting the role of melatoninergic and serotonergic pathways in cellular protection against oxidative damage, ischemia-reperfusion injury, and neurodegenerative processes.

High-Fidelity In Vitro Assays Requiring Reproducible Solubility and Stability

For in vitro receptor binding assays, cell-based functional studies, and high-throughput screening, the hydrochloride salt form of 5-methoxytryptamine is the essential choice over the free base. Vendor documentation confirms its superior water solubility and enhanced stability , which are critical for achieving accurate concentration-response curves and minimizing data variability caused by compound precipitation or degradation in aqueous buffers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methoxytryptamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.